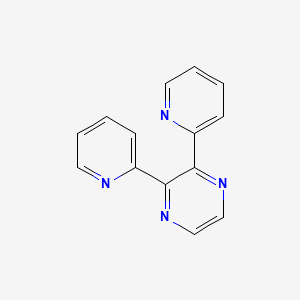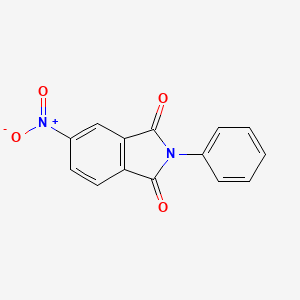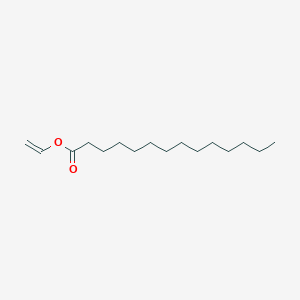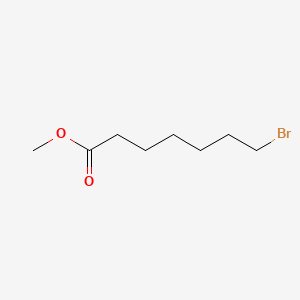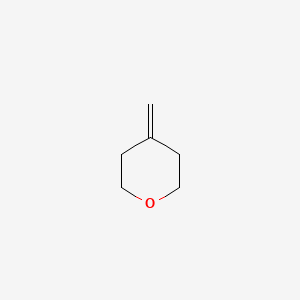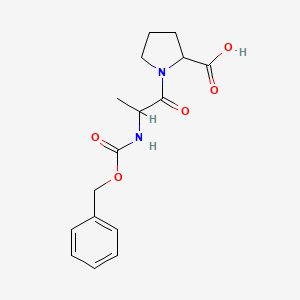
Z-Ala-pro-OH
Descripción general
Descripción
Z-Ala-pro-OH, also known as Cbz-Ala-Pro-OH, is an amino acid whose amino end is protected by the CBZ group . It is often used in the synthesis of peptides .
Synthesis Analysis
The synthesis of Z-Ala-pro-OH involves several steps, including the protection and deprotection of functional groups . It is used in the synthesis of peptides because it has a protective group that prevents the amino group from reacting with other chemical reagents during the peptide synthesis process .
Molecular Structure Analysis
Z-Ala-pro-OH has a molecular formula of C16H20N2O5 . Its molecular weight is 320.34 . The structure of Z-Ala-pro-OH can be found in various databases .
Chemical Reactions Analysis
In peptide synthesis, carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described .
Physical And Chemical Properties Analysis
Z-Ala-pro-OH has a melting point of 82-84 °C and a predicted boiling point of 576.4±50.0 °C . Its predicted density is 1.301±0.06 g/cm3 . It should be stored in a sealed, dry place, preferably in a freezer, under -20°C .
Aplicaciones Científicas De Investigación
Green Synthesis in Food Industry
A study by Ungaro et al. (2015) demonstrated the potential use of Z-Ala-pro-OH in the green synthesis of high-solubility, low-toxicity compounds like the bitter-taste dipeptide Ala-Phe. This synthetic route is beneficial for applications in the food industry, particularly as a potential caffeine substitute. The process involves biocatalysis, metal catalysis, and magnetic nanoparticles, showcasing an eco-friendly and economical approach to compound synthesis (Ungaro et al., 2015).
Photodynamic Therapy in Cancer Treatment
Tan et al. (2015) explored the use of ALA, a component related to Z-Ala-pro-OH, in photodynamic therapy (PDT) for bladder cancer treatment. They designed a vehicle with magnetite colloidal supraparticles and ALA-Zn(II) coordination polymers for targeted pro-photosensitizer delivery. This method demonstrated pH-sensitive release and rapid magnetic responsiveness, showing promising results in inhibiting cancer cells while being non-toxic to normal cells (Tan et al., 2015).
Peptide Chemistry and Catalysis
Guibourdenche, Seebach, and Natt (1997) investigated the Wolff Rearrangement of diazo ketones derived from Z-Ala-OH. Their research provided novel methods for the synthesis of oligonucleo-peptides, contributing significantly to the field of peptide chemistry and catalysis. The process involved photolysis and Ag-benzoate-catalyzed decomposition, leading to the formation of Z-protected aminobutanoyl and Z-Ala-β-HAla derivatives. This method is particularly relevant for the creation of chimeric biomolecules (Guibourdenche et al., 1997).
Proline cis-trans Isomerization Studies
The research by Grathwohl and Wüthrich (1981) utilized Z-Ala-Pro-OH to study the rates of proline cis-trans isomerization in oligopeptides. Their findings provide crucial insights into the dynamics of peptide structures, which is essential for understanding protein folding and stability. This study emphasized the impact of different amino acids on the interconversion rate, offering valuable data for future protein studies (Grathwohl & Wüthrich, 1981).
Synthesis of Corticotropin Peptides
Inouye and Watanabe (1977) explored the synthesis of corticotropin peptides, utilizing Z-Ala-Pro-OH in the process. Their research focused on creating derivatives that correspond to specific amino acid sequences of corticotropin (ACTH), a significant hormone in the human body. This work involved intricate synthetic methods, including the use of hydrogen bromide and acetic acid for saponification, contributing to advancements in peptide synthesis techniques (Inouye & Watanabe, 1977).
Role of Proline in Protein Structures
Li, Goto, Williams, and Deber (1996) examined how the peptide environment impacts the structural propensity of proline, using sequences containing Z-Ala and Pro. Their study revealed that proline's ability to disrupt beta-sheet structures and stabilize alpha-helices varies significantly with the molecular environment. This research provides insights into the structural behavior of amino acids in different contexts, particularly in membrane proteins, enhancing our understanding of protein structure and function (Li et al., 1996).
Safety and Hazards
Z-Ala-pro-OH should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always consult a doctor in case of exposure .
Mecanismo De Acción
Target of Action
Z-Ala-pro-OH is a synthetic, analog substrate for serine proteases . It is used as a target cell for schistosomiasis, which are parasitic worms that infect humans and cause the disease . The molecule is localized in the digestive tract of the parasite .
Mode of Action
Z-Ala-pro-OH interacts with its targets, the serine proteases, in the digestive tract of the parasite . The biochemical properties of Z-Ala-pro-OH are analogous to those found in the natural substrate (serine protease) of this organism .
Biochemical Pathways
It is known that the compound has a role in the digestive processes of the parasite, likely affecting the proteolytic pathways that are essential for the parasite’s survival .
Result of Action
Z-Ala-pro-OH has been shown to inhibit the growth of various species of schistosomes, including Schistosoma mansoni . It also has immunoregulatory properties and can be used to stimulate antibody production by B cells when combined with an antigen .
Propiedades
IUPAC Name |
(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-11(14(19)18-9-5-8-13(18)15(20)21)17-16(22)23-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,22)(H,20,21)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOZTMMMIWOJB-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-pro-OH | |
CAS RN |
21027-01-0 | |
| Record name | Z-Ala-Pro-OH | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6X7ZC6L89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



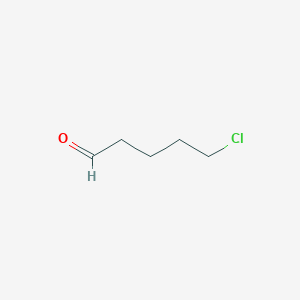
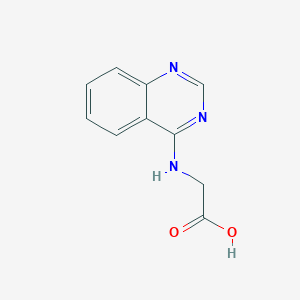
![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
